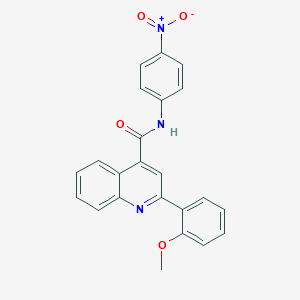
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide, also known as MNQC, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. MNQC belongs to the class of quinoline derivatives that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, which makes it suitable for various biological assays. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This compound is more soluble in organic solvents, which may limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide research. One of the areas of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of new this compound derivatives with improved solubility and biological activity. These derivatives may have potential therapeutic applications in various diseases.
Synthesemethoden
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can be synthesized using a multistep reaction starting from 2-methoxybenzaldehyde and 4-nitroaniline. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary research areas is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
This compound has also been studied for its anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are two key factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting its potential use as a therapeutic agent for these diseases.
Eigenschaften
Molekularformel |
C23H17N3O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-30-22-9-5-3-7-18(22)21-14-19(17-6-2-4-8-20(17)25-21)23(27)24-15-10-12-16(13-11-15)26(28)29/h2-14H,1H3,(H,24,27) |
InChI-Schlüssel |
WNXDMRMVGCLNQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



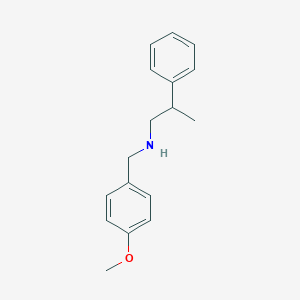
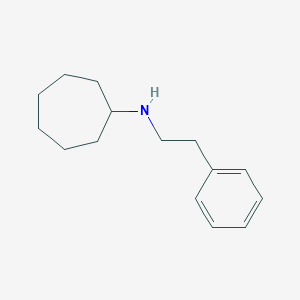
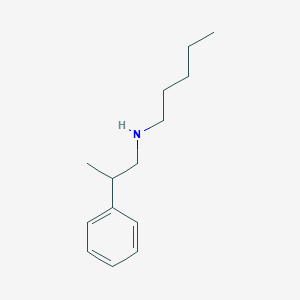
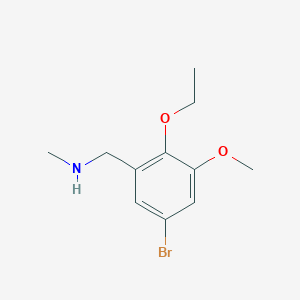

![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
